molecular formula C12H8O6 B11864445 8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 73232-16-3

8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione

Cat. No.: B11864445
CAS No.: 73232-16-3
M. Wt: 248.19 g/mol
InChI Key: XXYJJOBEDVKTHA-UHFFFAOYSA-N
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Description

8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is a complex organic compound belonging to the class of dioxolo isochromenes. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione typically begins with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid. This reaction is followed by the use of oxalyl chloride to form the intermediate 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The final step involves an aldol condensation with aromatic aldehydes to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione involves its interaction with molecular targets in biological systems. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential cytotoxic activity make it a compound of significant interest in scientific research.

Properties

CAS No.

73232-16-3

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

8-acetyl-8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione

InChI

InChI=1S/C12H8O6/c1-5(13)10-6-2-8-9(17-4-16-8)3-7(6)11(14)18-12(10)15/h2-3,10H,4H2,1H3

InChI Key

XXYJJOBEDVKTHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3

Origin of Product

United States

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